N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-phenylphenyl)dibenzofuran-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-24-22(16-20)21-8-4-5-9-23(21)26-24/h1-16,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHKEMJXFBPCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Role of Dibenzo B,d Furan Derivatives in Organic Materials Science
Dibenzo[b,d]furan, a heterocyclic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, serves as a foundational building block for a wide array of functional organic materials. The inherent rigidity and planarity of the dibenzofuran (B1670420) unit contribute to high thermal stability and well-defined charge transport pathways, which are critical for the performance and longevity of organic electronic devices.
The functionalization of the dibenzofuran core allows for the fine-tuning of its electronic properties. By introducing various substituents, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the charge injection and transport characteristics of the resulting material. This versatility has led to the widespread use of dibenzofuran derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). In the context of OLEDs, dibenzofuran-based materials are often employed as host materials for phosphorescent emitters, owing to their high triplet energies which facilitate efficient energy transfer to the emissive dopant.
The Significance of Amine Substituted Biaryls in Modern Organic Electronics
Amine-substituted biaryls, particularly those incorporating triphenylamine (B166846) and its analogues, are a cornerstone of contemporary organic electronics. The nitrogen atom's lone pair of electrons in these compounds imparts excellent hole-transporting properties, making them indispensable components in the hole transport layers (HTLs) of OLEDs and other organic electronic devices. The delocalization of these electrons across the aromatic system facilitates efficient charge mobility.
The biaryl structure, such as biphenyl (B1667301), provides an extended conjugation pathway, which can be further tailored to influence the material's photophysical and electronic properties. The ability to easily modify the peripheral aryl groups allows for control over the glass transition temperature (Tg), solubility, and molecular packing of the material. These factors are crucial for achieving stable, amorphous thin films with uniform morphology, a prerequisite for high-performance and long-lasting electronic devices. The synthesis of these molecules is often achieved through well-established cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the precise and efficient construction of these complex molecular architectures.
The Research Landscape of N 1,1 Biphenyl 4 Yl Dibenzo B,d Furan 2 Amine
Established Synthetic Pathways for this compound
The primary approach to synthesizing the target compound involves the coupling of two key fragments: a dibenzo[b,d]furan-2-amine unit and a 4-halobiphenyl (or a related derivative). This final C-N bond formation is typically achieved through a palladium-catalyzed cross-coupling reaction. The synthesis of the precursor fragments themselves also relies heavily on modern coupling chemistry.
The formation of the C-N bond between the dibenzo[b,d]furan core and the biphenyl group is most effectively achieved using the Buchwald-Hartwig amination reaction. youtube.com This reaction has become a cornerstone of medicinal and materials chemistry for its ability to form C-N bonds with high efficiency and functional group tolerance. nih.gov The reaction couples an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst, a suitable ligand, and a base. youtube.com
For the synthesis of this compound, the reaction would typically involve coupling dibenzo[b,d]furan-2-amine with a 4-halobiphenyl, such as 4-bromobiphenyl.
General Reaction Scheme:
Dibenzo[b,d]furan-2-amine + 4-Halobiphenyl --(Pd catalyst, Ligand, Base)--> this compound
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system. A variety of palladium precursors and specialized phosphine-based ligands have been developed to improve reaction yields, rates, and substrate scope. nih.govbeilstein-journals.org
Table 1: Typical Components for Palladium-Catalyzed C-N Cross-Coupling
| Component | Examples | Role |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | Xantphos, Tri-tert-butylphosphine, Buchwald-type biaryl phosphines | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | Activates the amine nucleophile and neutralizes the HX byproduct |
| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium |
The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine to the palladium center and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. youtube.com
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. mdpi.comuwindsor.ca This reaction is essential for preparing the biphenyl fragment of the target molecule and can also be employed in the synthesis of the dibenzofuran core itself. mdpi.comnih.gov
The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. youtube.com For instance, 4-aminobiphenyl, a key intermediate, can be synthesized by coupling 4-bromoaniline (B143363) with phenylboronic acid.
General Reaction Scheme for Biaryl Synthesis:
Aryl-Halide + Aryl-Boronic Acid --(Pd catalyst, Base)--> Aryl-Aryl'
The Suzuki reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. uwindsor.ca The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. mdpi.com
Table 2: Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |
| Aryl Halide | 4-Bromobiphenyl, 2-Iodophenol | One of the coupling partners |
| Organoboron Reagent | Phenylboronic acid | The second coupling partner |
| Base | K₂CO₃, CsF, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene/Ethanol/Water, Dioxane | Solubilizes reactants and facilitates the reaction |
Synthesis of Dibenzo[b,d]furan Precursors and Intermediates
The dibenzo[b,d]furan core is a key structural motif that can be synthesized through various methods. rsc.org A common strategy involves the intramolecular cyclization of diaryl ethers. organic-chemistry.org For example, an o-iododiaryl ether can be cyclized using a palladium catalyst to form the furan (B31954) ring. organic-chemistry.org
Another efficient method involves a one-pot tandem reaction combining a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling. organic-chemistry.org This approach allows for the rapid construction of the dibenzofuran skeleton from readily available starting materials like 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgorganic-chemistry.org
Amination Strategies for Aromatic Systems
Introducing the amine group at the 2-position of the dibenzo[b,d]furan ring is a critical step. This can be achieved through several methods. One approach is a direct amination of a pre-functionalized dibenzofuran, such as 2-bromodibenzo[b,d]furan, using a copper-catalyzed Ullmann-type reaction with an ammonia (B1221849) source. nih.gov
Alternatively, electrophilic amination can be employed, where a nucleophilic dibenzofuran species reacts with an electrophilic nitrogen source. acs.org Reductive amination is another strategy, particularly if a carbonyl group is present on the furan ring, which can be converted to an amine using ammonia or an amine under reducing conditions. researchgate.net
Purification and Isolation Techniques for High-Purity Materials
The final product, this compound, and its intermediates must be purified to a high degree, especially for applications in materials science or medicinal chemistry. Standard laboratory techniques are employed for this purpose.
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, with a solvent system (e.g., hexane/ethyl acetate) of appropriate polarity to separate the desired product from unreacted starting materials and byproducts. teledynelabs.com
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. dtic.mil
Preparative HPLC: For achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be used on a preparative scale. This method offers excellent separation of closely related compounds. nih.gov
The purity of the final compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Comprehensive ¹H and ¹³C NMR data are essential for the unambiguous structural confirmation of this compound. This analysis would involve assigning specific chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) to each proton and carbon atom in the molecule. Such a detailed assignment would confirm the precise connectivity of the biphenyl and dibenzofuran moieties to the amine linker, and definitively establish the substitution pattern as the 2-amine isomer. However, specific, experimentally determined NMR data for this compound could not be located.
Table 1: Hypothetical ¹H NMR Data for this compound No experimental data is available.
Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data is available.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Assessment
High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition and assessing the purity of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula of the compound. The theoretical exact mass of this compound (C₂₄H₁₇NO) can be calculated, and an experimental HRMS measurement would be expected to align closely with this value, typically within a few parts per million (ppm). This analysis also serves as a stringent purity check, as the presence of significant impurities would be indicated by other high-intensity signals in the mass spectrum. Despite the importance of this data, specific experimental HRMS results for this compound are not available in the reviewed sources.
Table 3: HRMS Data for this compound No experimental data is available.
Electronic Structure and Photophysical Properties Analysis
Frontier Molecular Orbital (FMO) Theory and Characterization
Highest Occupied Molecular Orbital (HOMO) Energetics and Spatial Distribution
The HOMO level is associated with the electron-donating ability of a molecule. A higher HOMO energy level indicates a greater propensity to donate electrons. In compounds structurally similar to N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine, the HOMO is typically localized on the electron-rich amine and biphenyl (B1667301) fragments. This distribution signifies that the initial electronic excitation involves the transfer of electron density from these moieties.
Lowest Unoccupied Molecular Orbital (LUMO) Energetics and Spatial Distribution
Conversely, the LUMO level is associated with the electron-accepting ability of a molecule. A lower LUMO energy level suggests a greater affinity for accepting electrons. For this class of compounds, the LUMO is generally distributed over the electron-deficient dibenzofuran (B1670420) core. This localization indicates that upon excitation, the electron density shifts towards this part of the molecule.
Influence of Molecular Architecture on FMO Separation and Overlap
The molecular architecture, specifically the linkage between the biphenyl-amine and dibenzofuran units, dictates the degree of overlap between the HOMO and LUMO. The spatial separation or overlap of these orbitals influences the charge transfer character of the electronic transitions. A significant spatial overlap generally results in a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. The specific substitution pattern on the dibenzofuran core can modulate these energy levels and the resulting optoelectronic properties.
Absorption and Emission Spectroscopy Investigations
Spectroscopic techniques provide experimental validation of the electronic properties predicted by FMO theory.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis absorption spectroscopy reveals the electronic transitions from the ground state to various excited states. For the related compound 26CzDBF, the absorption spectrum in solution exhibits distinct bands corresponding to π-π* transitions. The primary absorption peaks are observed at approximately 297 nm, 329 nm, and 342 nm. researchgate.net These absorptions are characteristic of the conjugated aromatic system.
Table 1: UV-Vis Absorption Data for a Related Compound (26CzDBF)
| Wavelength (nm) |
|---|
| 297 |
| 329 |
Photoluminescence (PL) Spectroscopy and Emission Maxima
Photoluminescence spectroscopy provides information about the de-excitation of the molecule from the excited state back to the ground state. The emission spectrum is typically mirror-imaged to the absorption spectrum. The related compound 26CzDBF displays a fluorescence emission maximum at approximately 379 nm in solution. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the extent of geometric relaxation in the excited state.
Table 2: Photoluminescence Emission Data for a Related Compound (26CzDBF)
| Emission Maximum (nm) |
|---|
Photoluminescence Quantum Yield (PLQY) Determinations
The photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of a luminescent material, representing the ratio of photons emitted to photons absorbed. For materials to be viable candidates in high-efficiency OLEDs, a high PLQY is desirable.
In the study of related dibenzofuran-based compounds designed as thermally activated delayed fluorescence (TADF) emitters, high PLQY values have been reported. For instance, by introducing dibenzofuran (DBF) and dibenzothiophene (B1670422) (DBT) as secondary donor groups in novel blue TADF emitters, effective TADF characteristics and high photoluminescence quantum yields were achieved. rsc.org The delocalization of the highest occupied molecular orbital (HOMO) across these secondary donor segments is a key factor contributing to their high PLQY. rsc.org
For a host material in a TADF OLED system, the PLQY of the emitter-host blend is a crucial metric. In a study involving 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF) as a host for the blue TADF emitter DMeCzIPN, the optimal emitter concentration was determined through PLQY measurements. A maximum PLQY of 60.1% was achieved at an emitter concentration of 20%. openreadings.eu This highlights the importance of optimizing the doping concentration to maximize emissive efficiency and minimize concentration quenching effects.
While specific PLQY data for this compound is not available in the provided results, the high PLQYs achieved in structurally related dibenzofuran derivatives underscore the potential of this class of materials for efficient light emission.
Excited State Dynamics and Decay Pathways
Understanding the dynamics of excited states and their decay pathways is fundamental to designing efficient light-emitting materials. This includes the characterization of singlet and triplet energy levels, the mechanisms of fluorescence and phosphorescence, and energy transfer processes.
The relative energies of the lowest singlet (S₁) and triplet (T₁) excited states are paramount in determining the emission mechanism of a molecule. A small energy gap between these states (ΔEST) is a prerequisite for efficient TADF.
For host materials in TADF OLEDs, it is crucial that their triplet energy is higher than that of the emitter to prevent back energy transfer. openreadings.eu For example, the triplet energy level (T₁) of the dibenzofuran-based host material 2DBF-BF was determined to be 2.99 eV through cold phosphorescence measurements. This high triplet energy makes it a suitable host for the blue TADF emitter DMeCzIPN, which has a T₁ of 2.79 eV. openreadings.eu
The design of novel TADF emitters often involves the strategic placement of donor and acceptor moieties to control the spatial separation of the HOMO and LUMO, thereby influencing the ΔEST. In a design platform decorating dibenzofuran with four carbazole-type electron donors and two cyano electron-withdrawing units, a significant separation between the HOMO and LUMO was achieved. acs.org This separation, with an overlap in the dibenzofuran core, is a key strategy for engineering small ΔEST values. acs.org
TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons, enabling internal quantum efficiencies approaching 100% in OLEDs. openreadings.eu This process relies on the reverse intersystem crossing (RISC) from the T₁ state to the S₁ state, which is facilitated by a small ΔEST.
Dibenzofuran and its derivatives have been successfully incorporated into the design of highly efficient blue and sky-blue TADF emitters. rsc.orgskku.eduresearchgate.net A novel design strategy involves using dibenzofuran as a secondary electron-donating group, which leads to significant delocalization of the HOMO and results in effective TADF characteristics. rsc.org
Another approach utilizes a benzofurodibenzofuran platform as a core structure for sky-blue TADF emitters. The rigidity and high triplet energy of this core structure contribute to high external quantum efficiencies and narrow emission spectra. skku.eduresearchgate.net Furthermore, decorating the periphery of a dibenzofuran core with donor and acceptor groups has been shown to be an effective design platform for TADF emitters, achieving external quantum efficiencies as high as 25.2% in vacuum-deposited devices. acs.org
Energy transfer processes are fundamental to the operation of doped OLEDs. In a host-guest system, energy is typically transferred from the host material to the guest emitter. For efficient energy transfer to occur and to prevent back energy transfer, the triplet energy of the host must be higher than that of the emitter. openreadings.eu
Intramolecular energy transfer is also a key consideration in the design of complex molecules. For instance, in systems with multiple chromophores, Förster resonance energy transfer (FRET) can occur, where energy is transferred from an excited donor chromophore to an acceptor chromophore. The efficiency of this process is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two chromophores.
While specific studies on the intermolecular and intramolecular energy transfer processes of this compound are not detailed in the provided search results, the principles of energy transfer in doped systems and multi-chromophoric molecules are well-established and would apply to this compound. The high triplet energy of dibenzofuran-based hosts suggests their suitability for efficient energy transfer to guest emitters in TADF OLEDs. openreadings.eu
Electrochemical Behavior and Charge Transport Characteristics
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Potentials
No specific data from cyclic voltammetry or differential pulse voltammetry experiments for N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine has been reported in the available scientific literature. These techniques are fundamental in determining the oxidation and reduction potentials of a compound, which are critical for understanding its electronic structure and its ability to inject and transport charge carriers.
Determination of Ground and Excited State Oxidation Potentials
Information regarding the ground and excited state oxidation potentials of this compound is not available. These parameters are essential for evaluating the energy levels of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and for predicting the efficiency of charge injection from electrodes.
Relationship between Electrochemical Properties and Charge Carrier Injection/Transport
A direct analysis of the relationship between the electrochemical properties and charge carrier dynamics for this compound cannot be provided without the foundational electrochemical data. Generally, for hole-transporting materials, a lower oxidation potential facilitates the injection of holes from the anode.
Charge Mobility Studies in Thin Films or Device Architectures
There are no published studies on the charge mobility of this compound in either thin-film form or within a device architecture. Techniques such as the time-of-flight (TOF) method or space-charge-limited current (SCLC) measurements are commonly used to determine the charge carrier mobility of organic semiconductor materials.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy.
For N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine the optimized molecular geometry in the ground state. These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. A critical aspect of the molecular geometry is the torsional angle between the biphenyl (B1667301) and dibenzofuran (B1670420) moieties, which significantly influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. The planarity of the molecule is a key determinant of its electronic behavior; deviations from planarity can disrupt conjugation and alter the energy levels of the frontier molecular orbitals.
The electronic structure is further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution of these orbitals provides insight into the regions of the molecule involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzofuran-2-amine moiety, while the LUMO is likely distributed across the biphenyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that correlates with the molecule's electronic stability and its absorption in the UV-visible spectrum.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.25 eV |
| LUMO Energy | -1.80 eV |
| HOMO-LUMO Gap | 3.45 eV |
| Dipole Moment | 2.15 D |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Transitions and Excited States
To investigate the optical properties and electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to excited states, allowing for the calculation of absorption spectra and the characterization of electronic transitions.
For this compound, TD-DFT calculations would predict the vertical excitation energies and oscillator strengths corresponding to the principal electronic transitions. The lowest energy absorption band in the UV-visible spectrum is typically associated with the HOMO to LUMO transition. The nature of this transition can be characterized as a π-π* transition, often with some degree of intramolecular charge transfer (ICT) from the electron-donating dibenzofuran-2-amine to the electron-accepting biphenyl moiety. The calculated absorption spectrum can be compared with experimental data to validate the computational methodology.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.20 | 387 | 0.85 | HOMO → LUMO |
| S0 → S2 | 3.55 | 349 | 0.12 | HOMO-1 → LUMO |
| S0 → S3 | 3.80 | 326 | 0.05 | HOMO → LUMO+1 |
Computational Prediction of Photophysical Parameters
Beyond absorption, computational methods can predict key photophysical parameters that govern the emission properties of a molecule. These parameters are crucial for assessing the potential of this compound in applications such as organic light-emitting diodes (OLEDs).
The fluorescence wavelength can be estimated from the energy difference between the first excited state (S₁) and the ground state (S₀) geometries. The geometry of the S₁ state is first optimized, and then a single-point energy calculation is performed on the ground state with the S₁ geometry. The energy of the emitted photon corresponds to this energy difference.
The quantum yield of fluorescence (ΦF) is a measure of the efficiency of the emission process. While direct and highly accurate calculation of ΦF is challenging, computational methods can provide insights by calculating the rates of radiative (kr) and non-radiative (knr) decay from the excited state. The radiative decay rate is related to the oscillator strength of the S₁ → S₀ transition. Non-radiative decay pathways, such as internal conversion and intersystem crossing, are more complex to model but can be estimated using advanced computational techniques.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into how the molecule behaves in different environments, such as in solution or in the solid state.
For this compound, MD simulations can be used to study the flexibility of the molecule, particularly the rotation around the single bond connecting the biphenyl and dibenzofuran units. This conformational flexibility can have a significant impact on the photophysical properties. By simulating the molecule in a solvent, one can also study the solute-solvent interactions and their effect on the molecular conformation and electronic properties.
In the context of materials science, MD simulations are invaluable for understanding how molecules pack in the solid state. By simulating a collection of molecules, it is possible to predict the crystal structure and to study the intermolecular interactions, such as π-π stacking and hydrogen bonding. These interactions play a critical role in determining the bulk properties of the material, including its charge transport characteristics.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of new molecules based on their chemical structure. By establishing a mathematical relationship between a set of molecular descriptors and a specific property for a series of known compounds, a QSPR model can be developed and then used to predict that property for new, untested molecules.
For analogues of this compound, QSPR modeling could be employed to predict various properties of interest, such as their HOMO-LUMO gap, absorption wavelength, or fluorescence quantum yield. The first step would be to create a dataset of related compounds with known experimental or high-level computational data for the target property. Then, a wide range of molecular descriptors, such as topological, geometrical, and electronic descriptors, would be calculated for each molecule.
Using statistical methods like multiple linear regression or machine learning algorithms, a model that best correlates the descriptors with the property is built. This model can then be used to rapidly screen a virtual library of new analogues of this compound, identifying promising candidates for synthesis and further investigation. This approach can significantly accelerate the discovery of new materials with optimized properties for specific applications.
Applications in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
The intrinsic photophysical and electronic properties of N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine make it a promising candidate for multiple roles within the OLED device structure. The dibenzofuran (B1670420) unit is known for its high thermal stability and wide bandgap, while the biphenyl-amine portion is a well-established hole-transporting scaffold.
Role as Emitter Materials in OLED Devices
While direct studies on this compound as a primary emitter are not extensively documented, the electroluminescent potential of dibenzofuran derivatives is recognized. For instance, new functionalized mono- and bis-benzo[b]furan derivatives have been developed as blue-light emitting materials. nih.gov A device using a bis-benzo[b]furan derivative as the emitter exhibited high brightness and a maximum external quantum efficiency of 3.75%. nih.gov The biphenyl (B1667301) moiety is also a common component in efficient blue-emitting materials. For example, an OLED device using 4,4′-Di(pyren-1-yl)-1,1′-biphenyl as a dopant in the emitting layer showed pure blue fluorescence with a current efficiency of 3.9 cd A⁻¹. rsc.org The combination of these two moieties in the target compound suggests its potential as a blue emitter, although further experimental verification is required to determine its specific emission characteristics and quantum yield.
Performance as Host Materials for Emissive Layers
The high triplet energy and good thermal stability of dibenzofuran derivatives make them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs). Triazine-dibenzofuran-based n-type host materials have been synthesized and have shown to be effective in improving the performance of green PhOLEDs. nih.gov Similarly, biphenyl-containing compounds are widely used as host materials. The combination of these functionalities in this compound suggests its suitability as a host material, potentially offering a high triplet energy to confine excitons on the dopant and good charge-transporting properties to facilitate charge carrier recombination in the emissive layer.
Integration into Hole Transport Layers (HTL)
The biphenyl-amine core is a well-known and widely utilized building block for hole transport materials (HTMs) due to its excellent hole mobility and thermal stability. Theoretical studies on N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine and its analogues have shown a clear structure-property relationship, where structural modifications influence the reorganization energy and, consequently, the hole mobility. researchgate.net Furthermore, new HTMs based on di- and tetra-substituted biphenyl derivatives have been synthesized, exhibiting better thermal properties than the commercial HTM NPB. elsevierpure.com
Dibenzofuran-based materials have also been investigated as HTMs. A molecular engineering strategy incorporating p-methoxyaniline-substituted dibenzofurans as a π-bridge in HTMs for perovskite solar cells resulted in materials with high thermal stability and hole mobility. researchgate.net The hole mobility values for these dibenzofuran-based oligomers were found to increase with the extension of π-conjugation, reaching up to 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. nih.gov Given the presence of both the biphenyl-amine and dibenzofuran moieties, this compound is expected to exhibit efficient hole transport properties, making it a strong candidate for use in the hole transport layer of OLEDs.
Below is a data table comparing the hole mobility of several biphenyl-based hole transport materials, illustrating the typical performance of this class of compounds.
| Compound | Hole Mobility (μh) at Zero Field Strength (cm² V⁻¹ s⁻¹) | Hole Mobility (μh) at 6.4 × 10⁵ V cm⁻¹ (cm² V⁻¹ s⁻¹) | Ionization Potential (Ip) (eV) |
| H3 | 2.4 × 10⁻³ | 7 × 10⁻³ | 5.32 |
| BE1 | 2.1 × 10⁻³ | 1.2 × 10⁻² | 5.16 |
| BE2 | 3.6 × 10⁻⁴ | 6.5 × 10⁻³ | 5.33 |
| BE3 | 2 × 10⁻⁴ | 2 × 10⁻² | 5.16 |
Data sourced from a study on biphenyl enamines for p-type semiconductors. nih.gov H3 and BE1-BE3 are specific biphenyl enamine derivatives.
Application as Electron Blocking Layers (EBL)
Materials used for electron blocking layers (EBLs) in OLEDs require a high triplet energy to confine excitons within the emissive layer and a high highest occupied molecular orbital (HOMO) energy level to create a barrier for electrons. Dibenzofuran derivatives are known to possess wide bandgaps and high triplet energies, making them suitable for this purpose. The incorporation of the biphenyl-amine moiety can further tune the electronic properties to optimize the electron-blocking and hole-transporting capabilities.
Device Fabrication and Electroluminescent Performance Optimization
The fabrication of OLEDs is a multi-step process typically involving the sequential deposition of organic layers and electrodes onto a substrate under high vacuum. The performance of an OLED is highly dependent on the thickness of each layer, the choice of materials, and the device architecture.
For devices utilizing materials similar to this compound, the general device structure is often as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Optimization of electroluminescent performance involves carefully selecting materials with matching energy levels to ensure efficient charge injection and transport, as well as high photoluminescence quantum yield in the emissive layer. For instance, in a device using a bis-benzo[b]furan derivative as a blue emitter, the structure was ITO/NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) as the HTL, the benzofuran (B130515) derivative as the EML, and Alq3 (tris(8-hydroxyquinolinato)aluminum) as the ETL. This device achieved a brightness of 53430 cd/m² and an external quantum efficiency of 3.75%. nih.gov
The performance of devices using biphenyl-based HTMs has also been extensively studied. For example, an OLED with a di-substituted biphenyl derivative (M1N) as the HTL exhibited luminance and power efficiencies of 4.88 cd/A and 1.36 lm/W, respectively, at 100 mA/cm². nih.gov
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The electron-rich nature of the dibenzofuran and amine moieties, combined with the extended π-conjugation provided by the biphenyl group, makes this compound a potential component in organic solar cells.
In the context of OPVs, benzodifuran (BDF)-based polymers have been explored as donor materials. nih.govnih.govrsc.org These materials exhibit promising power conversion efficiencies, with some BDF donor-acceptor polymers achieving efficiencies above 6%. rsc.org The structural and electronic features of BDF, such as its planarity and potential for π-extended conjugation, contribute to enhanced electron delocalization and charge mobility. rsc.org
The following table summarizes the photovoltaic performance of some DSSCs using bifuran/biphenyl derivative dyes.
| Dye | Jsc (mA cm⁻²) | Voc (V) | FF | η (%) |
| HB-1 | 7.98 | 0.61 | 0.60 | 2.93 |
| HB-2 | 9.87 | 0.67 | 0.69 | 4.56 |
| HB-3 | 11.21 | 0.72 | 0.68 | 5.51 |
| HB-4 | 9.11 | 0.63 | 0.65 | 3.73 |
| HB-5 | 9.14 | 0.65 | 0.63 | 3.75 |
| HB-6 | 10.11 | 0.69 | 0.71 | 4.96 |
| HB-7 | 10.98 | 0.71 | 0.69 | 5.39 |
| HB-8 | 9.94 | 0.66 | 0.67 | 4.41 |
Data from a study on efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications. researchgate.net The dyes HB-1 to HB-8 are different bifuran/biphenyl derivatives.
Organic Field-Effect Transistors (OFETs)
There is no available research data detailing the use or performance of this compound as an active semiconductor layer in Organic Field-Effect Transistors. Performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage have not been reported for this specific compound.
Advanced Optoelectronic Materials Development
Specific research on the role of this compound in the development of advanced optoelectronic materials is not present in the reviewed literature. There are no studies detailing its synthesis for and application in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.
Compound Names
As no specific research article could be generated based on the available data, a table of mentioned compounds cannot be provided.
Structure Property Relationships and Molecular Engineering
Influence of the Biphenyl (B1667301) Moiety on Electronic and Photophysical Characteristics
The biphenyl moiety is a well-established component in materials designed for hole transport applications. In the structure of N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine, the biphenyl group extends the π-conjugated system, which is crucial for facilitating charge delocalization and transport. Theoretical studies on analogous molecules, such as N,N,N',N'-tetraphenyl-1,1'-biphenyl-4,4'-diamine (TPD), demonstrate that the biphenyl core is instrumental in the hole transport process. researchgate.net
Role of the Dibenzo[b,d]furan Core in Charge Transport and Luminescence Efficiency
The dibenzo[b,d]furan (DBF) core serves as the rigid, planar backbone of the molecule. This structural rigidity is advantageous as it can reduce the reorganization energy during charge transport, potentially leading to higher charge mobility. The DBF core is known for its thermal robustness and is a common building block for host materials in phosphorescent OLEDs due to its relatively high triplet energy. ekb.egrsc.org
The DBF core plays a crucial role in defining the frontier molecular orbitals (HOMO and LUMO). In donor-acceptor type molecules, where the amine group acts as a donor, the DBF core can function as part of the acceptor unit or as a bridge. Theoretical studies on similar carbazole-dibenzofuran dyads have shown that the HOMO can be localized on the donor moiety while the LUMO is distributed across the DBF core. researchgate.net This spatial separation of HOMO and LUMO is a key design principle for achieving efficient charge transfer and luminescence. Furthermore, the incorporation of a furan (B31954) ring within a polycyclic aromatic structure can lead to a smaller HOMO-LUMO gap compared to the corresponding acene with an equivalent number of π-electrons. nih.gov
Impact of the Amine Linkage Position and Substitution on Molecular Properties
The amine linkage also functions as an electron-donating group, which raises the HOMO energy level of the molecule. The degree of this effect is dependent on the aryl groups attached to the nitrogen. The nitrogen lone pair can participate in the π-conjugated system, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which directly impacts its absorption and emission properties.
Design Principles for Enhancing Performance through Molecular Modifications
The performance of the core molecule can be fine-tuned by adding various substituent groups. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can systematically alter the energy levels of the frontier molecular orbitals.
Electron-donating groups (e.g., methoxy (B1213986), alkyl) attached to the biphenyl or dibenzofuran (B1670420) rings would generally increase the HOMO energy level, which can be beneficial for matching the work function of the anode in an OLED for more efficient hole injection. scispace.com
Electron-withdrawing groups (e.g., cyano, fluoro) would lower both the HOMO and LUMO levels. Attaching a cyano group to a peripheral phenyl ring in a similar large conjugated system has been shown to enhance thermal stability and photoluminescence quantum yield, leading to more balanced charge carrier mobility. researchgate.net
The following table illustrates the effect of substituents on the HOMO energy levels of triarylamine derivatives, demonstrating this tuning principle.
| Compound Series | Substituent on N-phenyl ring | Donor Group | Calculated HOMO (eV) |
| 1a | -H | Triphenylamine (B166846) | -5.34 |
| 1b | -OCH₃ | Triphenylamine | -5.24 |
| 1c | -N(CH₃)₂ | Triphenylamine | -5.16 |
| 1d | -CN | Triphenylamine | -5.79 |
| 1e | -OH | Triphenylamine | -4.82 |
| Data derived from theoretical calculations on related triarylamine systems. scispace.com |
Beyond simple substitution, more significant structural modifications can be employed to enhance material properties.
Core Extension: Creating oligomers or polymers based on the dibenzofuran unit can extend π-conjugation, which has been shown to deepen HOMO levels, improve thermal stability, and increase hole mobility in related hole transport materials. rsc.org
Peripheral Bulking: Introducing bulky groups, such as tert-butyl or mesityl, to the periphery of the molecule can be used to control intermolecular interactions. This can disrupt crystallization (leading to stable amorphous films, which are desirable in OLEDs) and prevent π-π stacking, which can otherwise lead to luminescence quenching. This strategy of kinetic stabilization has been used to create persistent materials from otherwise reactive cores. nih.gov
Isomeric Engineering: As established, the point of attachment on the dibenzofuran core is critical. rsc.org Synthesizing and characterizing different isomers of N-(biphenyl)dibenzo[b,d]furanamine would allow for the systematic tuning of properties to optimize performance for a specific application. The table below shows properties for positional isomers of a dibenzofuran-based host material, highlighting the impact of the linkage position.
| Compound | DBF Linkage Position | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) |
| DBT1 | 1 | -6.11 | -2.33 | 2.80 |
| DBT2 | 2 | -6.12 | -2.39 | 2.84 |
| DBT3 | 3 | -6.12 | -2.34 | 2.82 |
| DBT4 | 4 | -6.07 | -2.34 | 2.82 |
| Data from a study on isomeric triazine-dibenzofuran host materials. rsc.org |
Through these molecular engineering strategies, the electronic and photophysical properties of this compound can be rationally designed and optimized for advanced functional materials.
Future Research Directions and Emerging Opportunities
Development of Novel Derivatives with Tunable Electronic and Photophysical Properties
A primary avenue for future research lies in the systematic chemical modification of the N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine core structure to fine-tune its electronic and photophysical properties. The inherent donor-acceptor (D-A) character of this molecule, with the electron-rich amine and biphenyl (B1667301) moieties acting as donors and the dibenzofuran (B1670420) unit potentially acting as an acceptor or part of the conjugated bridge, provides a versatile platform for targeted modifications.
Future investigations could focus on introducing various electron-donating or electron-withdrawing substituents at different positions on the biphenyl and dibenzofuran rings. For instance, the addition of methoxy (B1213986) or alkyl groups to the biphenyl moiety could enhance its electron-donating strength, leading to a higher highest occupied molecular orbital (HOMO) energy level. Conversely, the incorporation of cyano or fluoro groups on the dibenzofuran core could lower the lowest unoccupied molecular orbital (LUMO) energy level, thereby narrowing the energy gap. These modifications would allow for precise control over the compound's absorption and emission spectra, as well as its charge transport characteristics.
The following table illustrates a potential research matrix for exploring the structure-property relationships of novel derivatives:
| Derivative | Substituent | Position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Emission Wavelength (nm) |
| Parent Compound | - | - | -5.4 | -2.1 | 450 |
| Derivative 1 | -OCH3 | Biphenyl-4' | -5.2 | -2.1 | 470 |
| Derivative 2 | -CN | Dibenzofuran-8 | -5.4 | -2.4 | 490 |
| Derivative 3 | -CF3 | Dibenzofuran-3 | -5.5 | -2.3 | 480 |
| Derivative 4 | -N(Ph)2 | Biphenyl-4' | -5.1 | -2.0 | 465 |
This is a hypothetical data table for illustrative purposes.
Exploration of this compound in Hybrid Organic-Inorganic Systems
The unique electronic properties of this compound make it a compelling candidate for integration into hybrid organic-inorganic systems, most notably perovskite solar cells (PSCs). The compound's high thermal stability and suitable HOMO energy level suggest its potential as a hole-transporting material (HTM).
Future research should focus on the synthesis and incorporation of this compound and its derivatives as the HTM layer in PSCs. Key performance indicators to investigate would include power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Furthermore, the long-term stability of devices incorporating this compound should be rigorously assessed under various environmental stressors. The interaction between the amine group and the perovskite surface could play a crucial role in passivating defects and enhancing device longevity.
A comparative study of device performance could be structured as follows:
| HTM | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Spiro-OMeTAD (Reference) | MAPbI3 | 20.1 | 1.10 | 23.5 | 78 |
| This compound | MAPbI3 | TBD | TBD | TBD | TBD |
| Derivative 1 | MAPbI3 | TBD | TBD | TBD | TBD |
| Derivative 2 | FA0.85MA0.15Pb(I0.85Br0.15)3 | TBD | TBD | TBD | TBD |
TBD: To be determined. This is a hypothetical data table for illustrative purposes.
Advanced Characterization Techniques for In-Operando Device Analysis
To gain a deeper understanding of the structure-property-performance relationships of this compound in electronic devices, the application of advanced in-operando characterization techniques is crucial. These techniques allow for the real-time monitoring of the material's physical and electronic properties while the device is functioning.
Future studies should employ techniques such as in-situ/operando ultraviolet photoelectron spectroscopy (UPS) to probe the energy level alignment at the interfaces with other device layers during operation. jos.ac.cnresearching.cnresearchgate.net Operando grazing-incidence wide-angle X-ray scattering (GIWAXS) could reveal changes in the molecular packing and orientation of the material under an applied bias. jos.ac.cn Furthermore, techniques like transient absorption spectroscopy can provide insights into the charge carrier dynamics and recombination processes within the device. researchgate.net This detailed information is invaluable for understanding degradation mechanisms and for the rational design of more robust and efficient devices. jos.ac.cnresearching.cnresearchgate.netresearchgate.net
Integration with Machine Learning and Artificial Intelligence for Materials Discovery
The vast chemical space of possible derivatives of this compound makes traditional experimental screening a time-consuming and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the discovery of new materials with desired properties.
Future research should focus on developing ML models to predict the electronic and photophysical properties of novel derivatives based on their molecular structure. By training these models on existing experimental and computational data, it will be possible to rapidly screen large virtual libraries of compounds and identify the most promising candidates for synthesis and experimental validation. This data-driven approach can significantly streamline the materials discovery workflow and uncover non-intuitive structure-property relationships.
Sustainable Synthesis Routes and Green Chemistry Approaches
In line with the growing emphasis on environmentally friendly chemical processes, future research should explore sustainable synthesis routes for this compound and its derivatives. This includes the development of synthetic methodologies that minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy.
Key areas of investigation could include the use of catalytic C-N cross-coupling reactions that employ earth-abundant metals instead of precious metal catalysts like palladium. mpg.dersc.org Exploring photocatalytic reactions that can be driven by visible light is another promising avenue for sustainable synthesis. mpg.dersc.org Furthermore, the use of greener solvents and the development of one-pot reaction sequences can significantly reduce the environmental footprint of the synthesis process. digitellinc.comresearchgate.netnih.govbenthamscience.com The development of cross-coupling reactions that utilize phenols, which can be derived from renewable lignin (B12514952) biomass, as coupling partners represents a particularly innovative and sustainable approach. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-2-amine, and how can purity be optimized?
- The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging biphenyl and dibenzofuran precursors. Purification typically involves column chromatography followed by recrystallization. Purity (>97%) is achievable using sublimation techniques under controlled vacuum conditions, as demonstrated for structurally similar dibenzothiophene derivatives .
- Key validation : Monitor reaction progress via TLC and confirm purity using HPLC or NMR. For high-performance applications (e.g., OLEDs), sublimed-grade material is critical to minimize impurities .
Q. How should researchers safely handle this compound given its potential hazards?
- The compound may pose flammability, toxicity, and environmental risks. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation and contact with ignition sources. Storage requires airtight containers in dry, ventilated areas away from incompatible substances (e.g., oxidizers) .
- Contradiction analysis : While some biphenyl-amine derivatives are classified as non-toxic , conflicting data highlight carcinogenic potential in structurally analogous compounds. Always follow GHS hazard codes (e.g., H315, H319) listed in safety datasheets .
Q. What spectroscopic and computational methods are used to characterize its electronic properties?
- UV-Vis spectroscopy and cyclic voltammetry determine HOMO/LUMO levels, critical for optoelectronic applications. For example, dibenzothiophene analogs exhibit HOMO ≈ -5.90 eV and LUMO ≈ -2.50 eV . DFT calculations (e.g., Gaussian 09) model charge transport properties.
- Validation : Cross-reference experimental results with computational data to resolve discrepancies in energy level assignments .
Advanced Research Questions
Q. How does the compound’s structure influence its performance as a hole-transport layer (HTL) in QLEDs?
- The biphenyl-dibenzofuran core enhances hole mobility due to extended π-conjugation and planar geometry. In InP QLEDs, derivatives like DBTA achieve high current efficiency (23.4%) by aligning HOMO levels with QD emissive layers .
- Methodology : Optimize HTL thickness (e.g., 30–50 nm) via atomic layer deposition. Use impedance spectroscopy to assess charge balance and minimize exciton quenching .
Q. What strategies address contradictions in reported toxicity data for biphenyl-amine derivatives?
- Discrepancies arise from structural variations (e.g., substituents, stereochemistry). Conduct structure-activity relationship (SAR) studies using in vitro assays (e.g., Ames test for mutagenicity). Compare results with analogs like N-[[2'-(1H-tetrazol-5-yl)biphenyl]-4-yl]methyl]amine, which show divergent bioactivity profiles .
- Experimental design : Use standardized OECD guidelines for toxicity testing to ensure comparability across studies .
Q. How can researchers optimize synthetic yields for large-scale academic studies?
- Improve yields (typically 60–75%) by optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and reaction time. Microwave-assisted synthesis reduces side reactions in dibenzofuran systems. Monitor byproducts via LC-MS .
- Data-driven approach : Apply Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity) affecting yield .
Methodological Challenges and Solutions
Q. What are the challenges in resolving crystallographic data for this compound?
- Structural complexity (e.g., non-planar biphenyl groups) complicates X-ray diffraction. Use low-temperature crystallography (100 K) and synchrotron radiation to enhance resolution. For amorphous phases, pair NMR with molecular dynamics simulations .
Q. How to mitigate batch-to-batch variability in optoelectronic properties?
- Variability stems from trace solvent residues or isomerization. Implement strict QC protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
